molecular formula C17H18N4 B3033282 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile CAS No. 1016862-98-8

2-(4-Benzylpiperazin-1-yl)isonicotinonitrile

Cat. No.: B3033282
CAS No.: 1016862-98-8
M. Wt: 278.35 g/mol
InChI Key: QEPTXQSCEGISCC-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)isonicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at position 4 and a 4-benzylpiperazine moiety at position 2. Its molecular formula is C₁₆H₁₆N₄, with a calculated molecular weight of 264.34 g/mol.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c18-13-16-6-7-19-17(12-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPTXQSCEGISCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile typically involves the reaction of 4-benzylpiperazine with isonicotinonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)isonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)isonicotinonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 2-(4-chloropiperidin-1-yl)isonicotinonitrile (CAS 1185318-26-6), a structurally related compound. Below is a detailed comparison:

Structural and Physicochemical Differences

Property 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile 2-(4-Chloropiperidin-1-yl)isonicotinonitrile
Molecular Formula C₁₆H₁₆N₄ C₁₁H₁₂ClN₃
Molecular Weight (g/mol) 264.34 221.69
Core Heterocycle Piperazine (two nitrogen atoms) Piperidine (one nitrogen atom)
Substituent Benzyl (C₇H₇) Chloro (Cl)
Lipophilicity (LogP est.) ~3.1 (benzyl enhances lipophilicity) ~2.2 (chloro moderately lipophilic)

Functional Implications

Heterocycle Impact: The piperazine ring in the benzyl derivative offers two nitrogen atoms, enabling stronger hydrogen-bonding interactions with biological targets compared to the single nitrogen in the piperidine analog . This may enhance binding affinity in receptor-ligand systems.

Substituent Effects :

  • The benzyl group increases molecular weight and lipophilicity, likely improving membrane permeability but possibly reducing aqueous solubility.
  • The chloro substituent in the evidence compound is electron-withdrawing, which may stabilize the molecule against metabolic degradation compared to the electron-donating benzyl group .

Safety and Reactivity :

  • The chloro analog’s Safety Data Sheet (SDS) highlights hazards such as acute toxicity (GHS07) and skin irritation . The benzyl variant’s safety profile is uncharacterized in the evidence, but its larger size and lipophilicity could influence metabolic pathways (e.g., cytochrome P450 interactions).

Research Findings from Analogous Compounds

  • Chloro-Piperidine Analog : Used in intermediate synthesis for kinase inhibitors due to its balanced solubility and reactivity . Its chloro group facilitates nucleophilic substitution reactions, enabling derivatization.

Biological Activity

2-(4-Benzylpiperazin-1-yl)isonicotinonitrile, a compound of interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of antiviral properties and receptor interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile can be represented as follows:

C16H18N4\text{C}_{16}\text{H}_{18}\text{N}_{4}

Structural Features

  • Piperazine Ring : The presence of the piperazine moiety is crucial for its biological activity, particularly in receptor binding.
  • Isonicotinonitrile Group : This group contributes to the compound's pharmacological properties, enhancing its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds, particularly against the Zika virus. A study focused on 4-amino derivatives of benzylpiperazine analogs demonstrated significant cytopathic effect (CPE) reduction in Zika virus-infected Vero E6 cells. The most effective analogs exhibited antiviral effects at low micromolar concentrations, indicating a promising avenue for further research into antiviral therapies based on this scaffold .

Receptor Interactions

The compound has shown potential as a modulator of various receptors:

  • CC Chemokine Receptors : Studies on related benzylpiperidine compounds have indicated potent antagonism at CCR3, which is involved in inflammatory processes. This suggests that 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile may also exhibit similar receptor modulation capabilities .
  • Opioid Receptors : Compounds with similar structural features have been explored as opioid receptor antagonists, which may provide insights into the analgesic and side effect profiles associated with this class of compounds .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have revealed that modifications to the piperazine and isonicotinonitrile groups can significantly impact biological activity. For example:

Compound ModificationEffect on Activity
Substitution on the benzyl groupIncreased potency against viral replication
Alterations in piperazine nitrogenEnhanced receptor binding affinity

These findings underscore the importance of structural modifications in developing more effective derivatives.

Case Study 1: Zika Virus Inhibition

A study evaluated a series of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs for their effectiveness against Zika virus. The study found that certain analogs could significantly reduce viral replication and protein expression in infected cells, suggesting a viable pathway for developing antiviral agents .

Case Study 2: CCR3 Antagonism

Research into benzylpiperidine derivatives demonstrated their ability to antagonize CCR3-mediated responses in eosinophils. This finding may have implications for treating allergic conditions and other inflammatory diseases by targeting chemokine signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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